molecular formula C17H24N2O2 B5776860 N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide

N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide

Cat. No.: B5776860
M. Wt: 288.4 g/mol
InChI Key: HBALRPCWCFYQMY-UHFFFAOYSA-N
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Description

N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of azepane derivatives Azepane derivatives are known for their seven-membered nitrogen-containing ring structure, which imparts unique chemical and biological properties to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide typically involves the formation of the azepane ring followed by the introduction of the phenyl and propanamide groups. One common method involves the cyclization of aliphatic diamines with appropriate reagents to form the azepane ring. For instance, the heterocyclization of aliphatic diamines with N,N,N’,N’-tetramethylmethanediamine and 1,2-ethanedithiol in the presence of a catalyst such as samarium(III) chloride hexahydrate can be employed .

Industrial Production Methods

Industrial production methods for this compound may involve multistep synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds with a similar seven-membered nitrogen-containing ring structure.

    Benzodiazepines: Compounds with a fused benzene and diazepine ring system.

    Oxazepines: Compounds with an oxygen and nitrogen in the seven-membered ring.

    Thiazepines: Compounds with a sulfur and nitrogen in the seven-membered ring.

Uniqueness

N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(2)16(20)18-15-9-7-8-14(12-15)17(21)19-10-5-3-4-6-11-19/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBALRPCWCFYQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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